1-(Isopropylsulfonyl)-2-nitrobenzene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

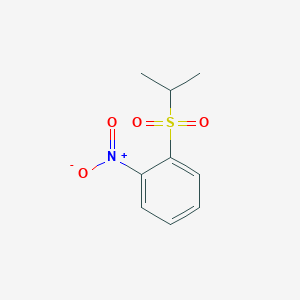

Structure

2D Structure

特性

IUPAC Name |

1-nitro-2-propan-2-ylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFWDLQEEMHXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500690 | |

| Record name | 1-Nitro-2-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70415-86-0 | |

| Record name | 1-[(1-Methylethyl)sulfonyl]-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70415-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-(propane-2-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nitroaromatic and Sulfonyl Chemistry

To fully appreciate the utility of 1-(isopropylsulfonyl)-2-nitrobenzene, it is essential to understand its place within the broader classes of nitroaromatic and sulfonyl compounds.

Nitroaromatic compounds are organic molecules containing one or more nitro (-NO₂) functional groups attached to an aromatic ring. The parent compound of this class is nitrobenzene (B124822), which consists of a nitro group on a benzene (B151609) ring. wikipedia.orgtaylorandfrancis.com The nitro group is strongly electron-withdrawing, a characteristic that significantly influences the reactivity of the aromatic ring. This property deactivates the ring towards electrophilic aromatic substitution, making such reactions slower compared to unsubstituted benzene. orgoreview.com

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'). This group is relatively inert and is noted for its chemical stability. wikipedia.org In medicinal chemistry, the sulfone group is a key structural motif found in a variety of therapeutic agents. wikipedia.org Its inclusion in a molecule can modulate properties such as solubility and receptor binding.

This compound synergistically combines the features of both classes. The presence of the electron-withdrawing nitro group and the stable, bulky isopropylsulfonyl group on the same aromatic ring creates a unique electronic and steric environment. This dual functionalization is central to its role as a versatile intermediate, allowing for selective chemical reactions at different parts of the molecule.

Significance in Organic Synthesis and Pharmaceutical Intermediates Research

The primary significance of 1-(isopropylsulfonyl)-2-nitrobenzene lies in its role as a crucial intermediate in multi-step synthetic pathways. Its structure is tailored for the construction of more complex molecules, particularly in the pharmaceutical industry.

The most prominent application of this compound is as a key intermediate in the synthesis of ceritinib. Ceritinib is a targeted anticancer drug used to treat non-small cell lung cancer by inhibiting anaplastic lymphoma kinase (ALK). The synthesis of such complex therapeutic agents requires precisely functionalized starting materials, a role that this compound fulfills effectively.

Beyond its use for ceritinib, the compound is a valuable precursor for a range of chemical reactions. The nitro group can be readily reduced to an amino group (-NH₂), forming 1-(isopropylsulfonyl)-2-aminobenzene, which opens up further synthetic possibilities. It can also participate in coupling reactions for the preparation of substituted indoles, a class of heterocyclic compounds with broad applications in medicinal chemistry. smolecule.com Research has also pointed to its utility as an intermediate in the creation of agrochemicals and dyes.

Historical Overview of Research

Established Synthetic Pathways

Established routes to this compound typically involve the sequential introduction of the required functional groups onto an aromatic scaffold. The choice of pathway often depends on the availability of starting materials and the desired regiochemical outcome.

One theoretical approach to the synthesis is the direct nitration of an isopropylsulfonylbenzene precursor, namely isopropyl phenyl sulfone. nih.govchemspider.com This process involves an electrophilic aromatic substitution reaction where the aromatic ring is attacked by a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid.

However, the regiochemical outcome of this reaction is dictated by the directing effect of the potent isopropylsulfonyl (-SO₂iPr) group already present on the ring. Sulfonyl groups are strongly deactivating and are powerful meta-directors. Consequently, the direct nitration of isopropyl phenyl sulfone would overwhelmingly favor the formation of the meta-substituted product, 1-(isopropylsulfonyl)-3-nitrobenzene, rather than the desired ortho-isomer. sciepub.com Achieving significant yields of this compound through this method is therefore synthetically unviable due to poor regioselectivity.

| Reactant | Reaction | Major Product (Predicted) | Minor Products (Predicted) | Target Compound Yield |

|---|---|---|---|---|

| Isopropyl phenyl sulfone | Electrophilic Nitration (HNO₃/H₂SO₄) | 1-(Isopropylsulfonyl)-3-nitrobenzene | This compound, 1-(Isopropylsulfonyl)-4-nitrobenzene | Very Low |

A more regiochemically controlled approach involves the introduction of the isopropylsulfonyl group onto a pre-functionalized nitrobenzene ring. This can be achieved through various sulfonylation methods. One common strategy is the reaction of a 2-halonitrobenzene, such as 1-chloro-2-nitrobenzene (B146284), with a sulfur nucleophile. For instance, reacting 1-chloro-2-nitrobenzene with sodium isopropanesulfinate allows for the direct formation of the C-S bond at the correct position via a nucleophilic aromatic substitution (SNAr) mechanism.

Modern advancements in cross-coupling reactions have also provided powerful tools for sulfone synthesis. Palladium-catalyzed reactions, for example, can couple aryl halides or triflates with sulfinate salts. nih.gov A three-component coupling involving an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can also be employed to construct the aryl sulfone moiety efficiently. nih.gov

A robust and widely applicable method for synthesizing this compound is through a multi-step sequence that builds the molecule logically, ensuring correct isomer formation. This pathway typically begins with a starting material where the ortho-relationship between two functional groups is already established. A common and effective sequence involves the synthesis of an intermediate sulfide (B99878) followed by its oxidation.

The key steps are:

Nucleophilic Aromatic Substitution: A 2-substituted nitrobenzene, such as 1-chloro-2-nitrobenzene, is reacted with an isopropylthiolate salt (e.g., sodium isopropylthiolate). The thiolate anion displaces the chloride in an SNAr reaction to form the intermediate, 1-(isopropylthio)-2-nitrobenzene.

Oxidation: The resulting sulfide is then oxidized to the corresponding sulfone. This transformation is reliably achieved using a variety of oxidizing agents. Common reagents for this step include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). organic-chemistry.org This step must be sufficiently robust to convert the sulfide to a sulfone without affecting other parts of the molecule.

This two-step sequence is highly effective because the regiochemistry is locked in from the start, thus avoiding the formation of unwanted isomers.

| Step | Reaction Description | Starting Material | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution (SNAr) | 1-Chloro-2-nitrobenzene | Sodium isopropylthiolate (NaS-iPr) | 1-(Isopropylthio)-2-nitrobenzene |

| 2 | Sulfide Oxidation | 1-(Isopropylthio)-2-nitrobenzene | H₂O₂, m-CPBA, or Oxone® | This compound |

Advanced Synthetic Strategies

Recent developments in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical manufacturing. These principles have been applied to the synthesis of aryl sulfones, including this compound.

The primary challenge in synthesizing this specific compound is controlling the regioselectivity to obtain the ortho-substituted isomer exclusively.

Regioselectivity: As highlighted, direct nitration of isopropyl phenyl sulfone is not a viable regioselective strategy. The multi-step synthesis starting from 1-chloro-2-nitrobenzene is the superior method for ensuring regiochemical purity, as the substitution pattern is predetermined by the starting material. This approach circumvents the challenges posed by directing group effects in electrophilic substitution reactions.

Chemoselectivity: In the multi-step pathway, the oxidation of the sulfide to the sulfone is a critical step that requires high chemoselectivity. The chosen oxidizing agent must be selective for the sulfur atom, converting it to the sulfone oxidation state without reacting with the electron-deficient aromatic ring or the nitro group. Oxidants like hydrogen peroxide, often with a catalyst, and peroxy acids like m-CPBA are well-suited for this purpose, offering excellent chemoselectivity under controlled conditions. organic-chemistry.org

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis through various means. flinders.edu.aunih.gov

Catalytic Methods: Instead of using stoichiometric amounts of oxidizing agents, catalytic systems can be employed for the sulfide-to-sulfone oxidation. For example, catalysts based on metals like ruthenium, niobium, or tantalum can use a terminal oxidant such as hydrogen peroxide more efficiently, reducing waste and allowing for catalyst recycling. organic-chemistry.orgresearchgate.net

Safer Reagents and Solvents: The use of hazardous reagents can be minimized. For instance, urea-hydrogen peroxide (UHP) is a stable, solid, and safer alternative to concentrated aqueous hydrogen peroxide for oxidation reactions. organic-chemistry.org The choice of solvents is also critical; replacing chlorinated solvents with greener alternatives like ethyl acetate (B1210297) or dimethyl carbonate can significantly improve the environmental profile of the synthesis. researchgate.net

Atom Economy: Synthetic routes with high atom economy, where most atoms from the reactants are incorporated into the final product, are preferred. Multi-component reactions are often highly atom-economical. nih.gov

Novel Methodologies: Advanced, catalyst-free methods are emerging. For example, the formation of sulfur-nitrogen bonds through a light-mediated electron donor-acceptor (EDA) complex between a nitroarene and a sulfinate salt represents a novel, green approach that operates under mild, water-tolerant conditions. rsc.org The development of multi-step syntheses in continuous-flow systems also offers improvements in safety, efficiency, and scalability over traditional batch processing. rsc.org

| Green Chemistry Principle | Application in Sulfone Synthesis | Example |

|---|---|---|

| Catalysis | Use of recyclable catalysts for oxidation. | Tantalum carbide or Niobium carbide with H₂O₂. organic-chemistry.org |

| Safer Reagents | Replacing hazardous oxidants with more stable alternatives. | Use of Urea-Hydrogen Peroxide (UHP). organic-chemistry.org |

| Safer Solvents | Employing environmentally benign solvents. | Ethyl acetate or Dimethyl Carbonate (DMC)/water mixtures. researchgate.net |

| Energy Efficiency | Using methods that operate under mild conditions. | Photocatalysis or light-mediated reactions at room temperature. rsc.org |

Applications in Synthetic Organic Chemistry

Precursor in Complex Molecule Synthesis

The compound's primary utility lies in its ability to be transformed into more complex molecular frameworks. The nitro group, in particular, is a versatile functional group that can be readily converted into an amino group, which is a key step in the construction of many important chemical structures. nih.gov

Synthesis of Substituted Indoles

While direct, specific examples of 1-(Isopropylsulfonyl)-2-nitrobenzene in published indole syntheses are not prevalent, its structure makes it a logical precursor for creating substituted anilines. The reduction of the nitro group would yield 2-(isopropylsulfonyl)aniline. This aniline derivative can then serve as a crucial starting material in established indole synthesis methodologies. For instance, polysubstituted indoles are frequently prepared through methods that can involve functionalized aliphatic nitro compounds or arylhydrazines, the latter of which can be synthesized from aniline precursors. nih.gov The transformation of nitroalkanes into polysubstituted indoles highlights the utility of the nitro group in forming these heterocyclic systems. nih.gov

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. mdpi.com Aromatic nitro compounds are foundational in the synthesis of various nitrogen-containing heterocycles. rsc.orgresearchgate.net The conversion of the nitro group on this compound to an amine is the critical step that unlocks its potential as a building block for a wide array of heterocyclic structures. This resulting 2-(isopropylsulfonyl)aniline can be used in condensation reactions with other molecules to form fused heterocyclic systems, which are prevalent in biologically active molecules and functional materials. researchgate.net

Role in Pharmaceutical Synthesis

The compound is a crucial intermediate in the synthesis of various pharmaceuticals, where its unique structure facilitates the development of new drugs. lookchem.com

Intermediate in Ceritinib Production

One of the most significant applications of this compound is its role as an intermediate in the production of Ceritinib. nih.gov Ceritinib, marketed as Zykadia, is a targeted therapy medication used to treat non-small cell lung cancer in patients with alterations in the anaplastic lymphoma kinase (ALK) gene. veeprho.com

The chemical structure of Ceritinib explicitly contains a 2-(isopropylsulfonyl)phenyl substituent attached to an aminopyrimidine core. nih.gov The synthesis of Ceritinib involves coupling this key fragment, which is derived from this compound. The manufacturing process relies on the chemical transformation of the nitro group into an amine, which then participates in the formation of the final drug molecule. newdrugapprovals.org

Building Block for Novel Drug Candidates

Beyond its established role in Ceritinib, the structural motifs present in this compound make it an attractive building block for the discovery of new pharmaceutical agents. The nitro group is a versatile functional handle, and its reduction to an amine provides a nucleophilic center essential for constructing the core of many drug molecules. nih.gov The isopropylsulfonyl group can influence the compound's physical properties, such as solubility and metabolic stability, which are critical considerations in drug design. Its utility as an intermediate for creating complex organic molecules extends its potential applications in medicinal chemistry for developing new therapeutic agents. lookchem.com

Applications in Agrochemical and Material Sciences

The utility of this compound also extends to the agrochemical and material science sectors.

In the agrochemical industry, it is used as an intermediate for producing compounds with pesticidal properties, contributing to the development of effective crop protection solutions. lookchem.com Nitrobenzene (B124822) and its derivatives are widely used in the manufacturing of herbicides and insecticides. taylorandfrancis.comnih.gov

In the field of material sciences, this compound serves as an intermediate in the synthesis of various dyes. lookchem.com The chromophoric properties of molecules derived from nitrobenzene precursors are valuable in creating dyes with specific color characteristics for industries such as textiles and printing. lookchem.com

Precursor for Bioactive Molecules

The typical synthetic strategy involving nitroaromatic compounds like this compound would likely involve the reduction of the nitro group to an aniline derivative. This resulting 2-(isopropylsulfonyl)aniline could then serve as a key building block for the synthesis of various heterocyclic compounds or other complex organic molecules with potential biological activity. The isopropylsulfonyl moiety could play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final bioactive molecule.

Despite the logical synthetic utility, a comprehensive search of scientific databases and chemical literature did not yield specific instances of this compound being used as a direct precursor for a named bioactive molecule. Research in this area may be proprietary or at a stage that has not yet been publicly disclosed.

Monomer or Intermediate in Polymer Chemistry

Information regarding the application of this compound as a monomer or an intermediate in polymer chemistry is scarce in publicly accessible literature. In principle, derivatives of this compound could be functionalized to act as monomers in polymerization reactions. For example, reduction of the nitro group to an amine and subsequent derivatization could introduce polymerizable groups.

The resulting polymers could possess unique properties conferred by the isopropylsulfonyl group, such as altered solubility, thermal stability, or specific interactions with other molecules. However, without concrete research findings, this remains speculative. The current body of scientific literature does not provide specific examples of polymers synthesized from this compound or its immediate derivatives.

Computational Chemistry and Theoretical Studies

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 1-(Isopropylsulfonyl)-2-nitrobenzene, the electronic landscape is dominated by the interplay between the aromatic benzene (B151609) ring and two powerful electron-withdrawing groups: the nitro (-NO₂) group and the isopropylsulfonyl (-SO₂CH(CH₃)₂) group.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping this landscape. DFT studies on substituted nitrobenzenes reveal that electron-withdrawing substituents significantly lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.net For this compound, both the nitro and isopropylsulfonyl groups pull electron density from the benzene ring, a phenomenon known as a negative inductive (-I) and negative mesomeric (-M) effect. This withdrawal of electron density is expected to result in a lower HOMO-LUMO energy gap compared to benzene or monosubstituted nitrobenzene (B124822). A smaller HOMO-LUMO gap generally implies greater chemical reactivity and is a key factor in the molecule's electronic absorption properties.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would further illuminate the nature of the chemical bonds. In nitrobenzene, the C-N bond has been a subject of theoretical interest, and its character is influenced by the electronic communication with the ring. researchgate.net The addition of the bulky and electronegative isopropylsulfonyl group ortho to the nitro group introduces steric hindrance. This steric strain can cause the nitro group to twist out of the plane of the benzene ring. Such a deviation from planarity would disrupt the π-conjugation between the nitro group and the ring, which in turn affects the electronic properties and reactivity of the molecule. Computational geometry optimization would predict the most stable conformation, providing precise bond lengths, bond angles, and the dihedral angle of this twist.

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and understanding their energetic feasibility. arxiv.org For this compound, a primary reaction of interest is the reduction of the nitro group to an amino group, a crucial step in the synthesis of many pharmaceutical and chemical compounds.

Theoretical methods can be used to model the entire reaction coordinate for this transformation. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. rsc.org The reduction of nitroaromatics can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) species. mdpi.com Computational studies can determine the activation energies for each step, identifying the rate-determining step and revealing the most likely reaction mechanism. For instance, DFT calculations can explore different catalytic pathways, simulating the reaction on the surface of a metal catalyst like palladium or nickel. mdpi.com

Furthermore, the influence of the isopropylsulfonyl group on the reaction can be computationally assessed. Its strong electron-withdrawing nature would make the nitro group more electrophilic and thus more susceptible to reduction. However, its steric bulk might hinder the approach of reactants to the nitro group, potentially increasing the activation energy. Energy profiling can quantify these competing electronic and steric effects. Computational studies on related cycloaddition reactions involving nitro-substituted compounds have also been performed, providing mechanistic insights that could be relevant to the reactivity of this compound under specific conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or toxicity. mdpi.com While specific QSAR models for derivatives of this compound are not available, extensive QSAR studies on nitrobenzene derivatives provide a solid framework for predicting the potential activities of its analogues. nih.govimist.ma

The toxicity of nitroaromatic compounds has been a major focus of QSAR studies. mdpi.com These models typically use a variety of molecular descriptors, which are numerical representations of a molecule's properties. Key descriptors for nitrobenzenes often include:

Hydrophobicity (logP): This describes the partitioning of a molecule between an oily and an aqueous phase and is crucial for its transport and accumulation in biological systems.

Electronic Descriptors: Parameters like the HOMO and LUMO energies, dipole moment, and partial atomic charges quantify the electronic aspects of the molecule that govern its interactions.

Steric/Topological Descriptors: These account for the size, shape, and connectivity of the molecule.

QSAR studies have consistently shown that the toxicity of nitrobenzenes is a complex function of multiple descriptors. nih.gov For instance, a multiparametric model might be necessary to accurately predict toxicity, indicating that no single property is solely responsible. nih.gov For derivatives of this compound, QSAR models would need to account for the significant steric and electronic contributions of the isopropylsulfonyl group. By synthesizing a series of derivatives with modifications to the isopropylsulfonyl group or other parts of the molecule and measuring their biological activity, a predictive QSAR model could be developed to guide the design of new compounds with desired properties.

| Nitrobenzene Derivative | logP (Hydrophobicity) | LUMO Energy (eV) | Dipole Moment (Debye) | Toxicity (log(1/IGC50)) |

|---|---|---|---|---|

| Nitrobenzene | 1.85 | -2.5 | 4.22 | -0.15 |

| 2-Nitrotoluene | 2.30 | -2.4 | 3.70 | -0.05 |

| 4-Chloronitrobenzene | 2.39 | -2.8 | 2.60 | 0.25 |

| 2,4-Dinitrotoluene | 1.98 | -3.5 | 4.40 | 0.50 |

This table presents hypothetical and literature-derived data for illustrative purposes to demonstrate the types of descriptors used in QSAR studies of nitrobenzene derivatives. Actual values may vary.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. researchgate.net This technique can provide detailed insights into how a compound like this compound interacts with its environment, such as solvent molecules or biological macromolecules like proteins. rutgers.edunih.gov

MD simulations of nitrobenzene in various solvents have been performed to understand its diffusion and interaction energies. researchgate.net For this compound, an MD simulation in an aqueous environment could reveal how water molecules arrange themselves around the hydrophobic isopropyl group and the more polar sulfonyl and nitro groups. This solvation structure is critical for the molecule's solubility and transport properties.

In the context of drug design, MD simulations are frequently used to study the binding of a small molecule (a ligand) to a protein. If this compound or its derivatives were being investigated as potential inhibitors of an enzyme, MD simulations could model the process of the molecule entering the active site of the protein. These simulations can predict the binding affinity, identify key amino acid residues involved in the interaction, and reveal the conformational changes that occur in both the ligand and the protein upon binding. nih.gov For example, a simulation could show hydrogen bonds forming between the oxygen atoms of the nitro or sulfonyl groups and polar residues in the protein's binding pocket. Such detailed understanding of the binding mode is essential for the rational design of more potent and selective drugs. rutgers.edu

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(Isopropylsulfonyl)-2-nitrobenzene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic region reveals distinct signals corresponding to the protons on the benzene (B151609) ring. The strong electron-withdrawing effects of both the nitro (-NO₂) and isopropylsulfonyl (-SO₂(CH(CH₃)₂)) groups cause significant deshielding of the aromatic protons, shifting their signals downfield. smolecule.com Protons positioned ortho to the nitro group are the most deshielded, appearing at approximately 8.0-8.2 ppm. smolecule.com More specific assignments show a doublet for one aromatic proton around δ 8.20 ppm and multiplets for the other aromatic protons between δ 7.65 and δ 7.85 ppm. The isopropyl group gives rise to a characteristic septet for the methine (CH) proton around δ 3.45 ppm and a doublet for the two equivalent methyl (CH₃) groups.

The ¹³C NMR spectrum provides further structural confirmation. Key signals include the carbon atom attached to the nitro group at approximately δ 134.5 ppm and the carbon bearing the sulfonyl group. The isopropyl group's methine carbon appears around δ 52.8 ppm.

¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | Aromatic H | 8.20 | Doublet (d) | 8.4 |

| ¹H | Aromatic H | 7.85 | Triplet (t) | 7.6 |

| ¹H | Aromatic H | 7.65 | Doublet (d) | 7.2 |

| ¹H | Isopropyl CH | 3.45 | Septet (sept) | 6.8 |

| ¹³C | C-NO₂ | 148.2 | - | - |

| ¹³C | Aromatic C | 134.5 | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The compound has a molecular formula of C₉H₁₁NO₄S, corresponding to a molecular weight of approximately 229.26 g/mol . lookchem.com

Using high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) can be detected with high accuracy. For this compound, the [M+H]⁺ ion is observed at a mass-to-charge ratio (m/z) of 244.0542, which is consistent with the calculated exact mass for the formula C₉H₁₂NO₄S⁺.

Under harsher ionization conditions, such as electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for aromatic nitro-sulfonyl compounds include the loss of the nitro group (NO₂), nitric oxide (NO), and cleavage of the sulfonyl group. nih.gov The fragmentation pattern provides a unique fingerprint that confirms the compound's identity.

Expected Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Expected) | Description |

|---|---|---|---|

| [M]⁺ | C₉H₁₁NO₄S⁺ | 229.04 | Molecular Ion |

| [M+H]⁺ | C₉H₁₂NO₄S⁺ | 230.05 | Protonated Molecule |

| [M-NO₂]⁺ | C₉H₁₁SO₂⁺ | 183.05 | Loss of nitro group |

X-ray Crystallography for Solid-State Structure Determination

Crystallographic studies confirm the planar geometry of the benzene ring. smolecule.com The analysis reveals the spatial arrangement of the isopropylsulfonyl and nitro substituents relative to the aromatic ring. Research has reported a C-S-O bond angle of 106.7°, confirming the geometry of the sulfonyl moiety. This technique is crucial for determining the absolute configuration and for understanding intermolecular interactions, such as packing forces, in the crystal lattice.

Selected Crystallographic Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₄S | Confirms elemental composition |

| Crystal System | - | Describes the crystal lattice symmetry |

| Space Group | - | Defines the symmetry elements of the unit cell |

| C-S-O Bond Angle | 106.7° | Defines the geometry at the sulfur atom |

Specific crystal system and space group data are not broadly published but are determined in individual crystallographic experiments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum displays characteristic absorption bands that correspond to the vibrational modes of specific bonds. The strong electron-withdrawing nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch typically found around 1532 cm⁻¹ and a symmetric stretch. smolecule.com The sulfonyl group also produces strong characteristic stretching bands, with a symmetric SO₂ stretch observed around 1350 cm⁻¹. smolecule.com

Raman spectroscopy provides complementary information. While specific Raman spectra for this compound are not widely documented, the nitro and sulfonyl groups are expected to be Raman active, showing characteristic bands that can corroborate the IR data.

Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1532 | Asymmetric Stretch smolecule.com | Nitro (NO₂) |

| ~1350 | Symmetric Stretch smolecule.com | Sulfonyl (SO₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound and for analyzing reaction mixtures containing the compound. Due to the presence of the aromatic ring, HPLC with ultraviolet (UV) detection is a highly effective method. cdc.gov

A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. Research has demonstrated that this compound can be effectively analyzed using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. Under specific conditions, a retention time of approximately 12.3 minutes has been reported, allowing for its separation from impurities and starting materials. This method is crucial for quality control in synthetic processes.

Example HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Column |

| Mobile Phase | Acetonitrile / Water |

| Detection | UV Spectroscopy |

| Reported Retention Time | ~12.3 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govresearchgate.net While this compound itself has a relatively high boiling point, GC-MS is highly suitable for analyzing volatile precursors, byproducts, or degradation products associated with its synthesis and reactions. myskinrecipes.com

The method involves injecting a sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides mass spectra for their identification. epa.gov Although specific GC-MS studies focused solely on this compound are not prevalent, the technique is widely applied to the analysis of related nitroaromatic compounds in various matrices. nih.govresearchgate.net Its application would be critical for monitoring reaction completeness and identifying trace volatile impurities.

Environmental and Toxicological Considerations in Research Contexts

Degradation Pathways in Environmental Matrices

The environmental persistence and degradation of 1-(isopropylsulfonyl)-2-nitrobenzene are largely dictated by the nitroaromatic portion of the molecule. Nitroaromatic compounds are known for their resistance to oxidative degradation due to the electron-withdrawing nature of the nitro group, which stabilizes the benzene (B151609) ring. nih.gov However, microbial degradation pathways for the parent compound, nitrobenzene (B124822), have been extensively studied and provide a model for the likely fate of its derivatives. nih.gov

Two primary microbial degradation strategies have been identified for nitrobenzene:

Reductive Pathway: This is a common pathway where the nitro group is sequentially reduced. In soil and groundwater, bacteria like Pseudomonas pseudoalcaligenes can reduce nitrobenzene to nitrosobenzene, then to hydroxylaminobenzene. nih.gov The hydroxylaminobenzene can then undergo an enzyme-mediated rearrangement to 2-aminophenol. nih.govnih.gov Following this, a dioxygenase enzyme cleaves the aromatic ring, initiating a series of steps that lead to mineralization. nih.govethz.chresearchgate.net By analogy, this compound would likely be reduced to 1-(isopropylsulfonyl)-2-hydroxylaminobenzene and subsequently rearrange to an aminophenol derivative before ring cleavage.

Oxidative Pathway: Some bacteria, such as Comamonas sp. JS765, can initiate degradation through an oxidative attack. nih.gov A dioxygenase enzyme acts on the aromatic ring, leading to the formation of catechol and the release of nitrite (B80452). nih.gov The catechol intermediate is then processed through a meta-cleavage pathway. nih.gov

The isopropylsulfonyl group is generally stable and resistant to microbial degradation. Therefore, it is probable that this group would remain intact during the initial transformations of the nitro group. The ultimate fate would depend on the specific microbial consortia present in the environmental matrix (e.g., soil, water) and the prevailing redox conditions. cdc.gov In aquatic systems, photolysis may also contribute to the degradation of nitroaromatic compounds, although the presence of the sulfonyl group may alter the photochemical properties compared to nitrobenzene. cdc.gov

Table 1: Plausible Intermediates in the Biodegradation of this compound This table is based on established pathways for nitrobenzene.

| Degradation Pathway | Key Intermediate Compound Name | Chemical Formula | Role in Pathway |

| Reductive | 1-(Isopropylsulfonyl)-2-nitrosobenzene | C₉H₁₁NO₃S | Initial reduction product |

| 1-(Isopropylsulfonyl)-2-hydroxylaminobenzene | C₉H₁₃NO₃S | Second reduction product | |

| 2-Amino-x-(isopropylsulfonyl)phenol | C₉H₁₃NO₃S | Product of rearrangement | |

| Oxidative | x-(Isopropylsulfonyl)catechol | C₉H₁₂O₄S | Product after nitrite removal |

Ecotoxicological Impact of Compound and Byproducts

Nitroaromatic compounds as a class are recognized as priority pollutants due to their toxicity and mutagenicity. nih.gov Nitrobenzene itself is classified as toxic upon inhalation, ingestion, and dermal contact, and is harmful to aquatic life with long-lasting effects. carlroth.comservice.gov.uk The primary mechanism of systemic toxicity is the induction of methemoglobinemia, which impairs the oxygen-carrying capacity of blood. nih.govepa.gov

Given its structure, this compound is expected to be classified as a substance toxic to aquatic organisms. The ecotoxicity of substituted nitroaromatics can be influenced by the nature of the substituents. For instance, the toxicity of nitroaromatic compounds to fish often correlates with the number of nitro groups. researchgate.net While specific data for the isopropylsulfonyl substituent is lacking, it should be assumed to be hazardous pending experimental evaluation.

The potential degradation byproducts also pose an ecotoxicological risk. Intermediates such as aromatic amines (e.g., 1-(isopropylsulfonyl)-2-aminobenzene) are also compounds of toxicological concern. Therefore, both the parent compound and its environmental metabolites must be considered in any impact assessment.

Table 2: Acute Aquatic Toxicity of Structurally Related Nitroaromatic Compounds Data presented for analogous compounds to infer potential toxicity.

| Compound | Test Organism | Exposure Time (hours) | LC50 (mg/L) | Reference |

| o-Nitrochlorobenzene | Brocarded Carp | 96 | 36.48 | researchgate.net |

| m-Nitrochlorobenzene | Brocarded Carp | 96 | 33.50 | researchgate.net |

| 2,4-Dinitrotoluene | Brocarded Carp | 96 | 19.67 | researchgate.net |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | Ceriodaphnia dubia | 168 (7 days) | 57 (IC50) | dtic.milresearchgate.net |

LC50: Lethal concentration for 50% of the test population. IC50: Inhibitory concentration for 50% of the population.

Sustainable Synthesis and Waste Minimization Strategies in Research

The principles of green chemistry should be applied to the synthesis of this compound to minimize environmental impact. Traditional synthesis methods for sulfones and nitroaromatics often involve harsh reagents and generate significant waste. nih.govnih.gov

Sustainable Sulfone Synthesis: The formation of the isopropylsulfonyl group typically involves the oxidation of a corresponding thioether. Traditional methods may use stoichiometric amounts of strong oxidants. Greener alternatives focus on catalytic and more benign oxidation systems:

Hydrogen Peroxide (H₂O₂): Using H₂O₂ as the oxidant is advantageous as its only byproduct is water. This can be paired with various catalysts to improve efficiency. organic-chemistry.org

Urea-Hydrogen Peroxide/Phthalic Anhydride: This system provides a metal-free and environmentally benign method for oxidizing sulfides to sulfones. organic-chemistry.org

Electrochemical Synthesis: Electrochemical oxidation represents a powerful green strategy, using electrons as a clean reagent and often proceeding under mild, ambient conditions, thus avoiding bulk chemical oxidants entirely. nih.govrsc.org

Waste Minimization in Nitration: The introduction of the nitro group onto the benzene ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric and sulfuric acids. nih.gov Waste minimization strategies in this step include:

Catalytic Reagents: Using solid acid catalysts can reduce the amount of corrosive liquid acid waste.

Process Optimization: Carefully controlling reaction stoichiometry and conditions can maximize the yield of the desired product and reduce the formation of unwanted isomers and byproducts, simplifying purification and reducing waste streams. osti.gov

Solvent Choice: Where possible, using greener solvents or solvent-free conditions can significantly reduce the environmental footprint of the synthesis. rsc.org

Risk Assessment in Laboratory Handling and Disposal

A thorough risk assessment is mandatory before handling this compound in a laboratory setting. The assessment should be based on the known hazards of closely related compounds, particularly nitrobenzene. europa.eu

Hazard Identification:

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, similar to nitrobenzene. carlroth.com It may cause damage to organs through prolonged or repeated exposure. service.gov.uk

Carcinogenicity/Mutagenicity: Nitrobenzene is suspected of causing cancer (Carc. 2). service.gov.uk This potential should be attributed to its derivatives unless data proves otherwise.

Reproductive Toxicity: Classified as potentially damaging to fertility (Repr. 1B). service.gov.uk

Handling and Personal Protective Equipment (PPE):

All manipulations should be conducted in a certified chemical fume hood to prevent inhalation exposure. carlroth.com

Appropriate chemical-resistant gloves must be worn. The specific glove material should be selected based on its resistance to nitroaromatic compounds, and breakthrough times should be considered. carlroth.com

Safety glasses or goggles and a lab coat are mandatory. carlroth.com

Dermal contact should be scrupulously avoided due to the high potential for absorption. cdc.gov

Storage:

The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area. carlroth.com

It must be stored away from incompatible materials, such as strong oxidizing agents and sources of ignition. cwu.edu

Disposal:

this compound and any materials contaminated with it are considered hazardous waste.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. dartmouth.edu

Waste should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the chemical. upenn.edu

Waste streams should be segregated. For example, nitroaromatic waste should not be mixed with strong acids or oxidizers to prevent potentially violent reactions. p2infohouse.org

All waste must be disposed of through an approved institutional or commercial hazardous waste management program in compliance with federal, state, and local regulations. cwu.eduupenn.edu

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity Patterns

The reactivity of 1-(isopropylsulfonyl)-2-nitrobenzene is primarily dictated by the nitro group, which can be reduced to an amine, and its susceptibility to nucleophilic aromatic substitution. However, recent advancements in organic synthesis suggest several novel reactivity patterns that could be explored.

One promising area is the exploration of photochemical reactions. Studies on other nitrobenzene (B124822) derivatives have shown that photoirradiation in the presence of alkyl thiols can lead to the formation of sulfonamides through a proposed mechanism involving a photo-excited biradical that abstracts a hydrogen from the thiol. tandfonline.comtandfonline.comacs.org Investigating the photoreactivity of this compound could unveil new pathways to complex sulfonamide architectures.

Furthermore, the nitro group itself, traditionally used as a precursor to an amine, has been shown to act as a directing group in transition-metal-catalyzed C-H functionalization reactions. For instance, rhodium-catalyzed ortho-alkynylation of nitroarenes has been successfully demonstrated, proceeding via an electrophilic C-H metalation. rsc.org Applying such methodologies to this compound could enable direct functionalization of the benzene (B151609) ring at positions that are otherwise difficult to access, opening up avenues to novel derivatives. The inherent steric hindrance from the isopropylsulfonyl group could also lead to interesting regioselective outcomes in such transformations.

Development of Asymmetric Synthesis Methodologies

The development of asymmetric syntheses to generate chiral molecules is a cornerstone of modern medicinal chemistry. While this compound itself is achiral, its derivatives, particularly those resulting from the reduction of the nitro group and subsequent elaboration, can possess stereogenic centers. Future research should focus on developing asymmetric methodologies for the synthesis of chiral sulfones derived from this precursor. rsc.org

One potential strategy involves the asymmetric reduction of prochiral ketones that could be installed on the aromatic ring through functionalization. The sulfone group has been shown to be a powerful directing group in the asymmetric transfer hydrogenation (ATH) of ketones, providing a route to enantiomerically enriched alcohols. nih.gov Exploring the synthesis of ketone-bearing derivatives of this compound and their subsequent asymmetric reduction could yield valuable chiral building blocks.

Another avenue lies in the development of organocatalytic asymmetric deoxygenation of sulfones to create chiral sulfinyl compounds. nih.gov While this would involve a significant transformation of the sulfonyl group in this compound, it represents a cutting-edge approach to generating sulfur-based chirality, a feature of growing importance in drug design.

Exploration of New Catalytic Transformations

Recent breakthroughs in cross-coupling chemistry have demonstrated that the nitro group can serve as an electrophilic coupling partner, effectively acting as a leaving group. nih.gov This opens up a vast and largely unexplored area for this compound. The development of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions using nitroarenes as substrates provides a powerful tool for forming new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govwikipedia.orgyoutube.com

Applying these denitrative cross-coupling reactions to this compound could provide a novel and direct route to biaryl and N-aryl sulfones, which are important structural motifs in medicinal and materials chemistry. The efficiency of these reactions with a sterically hindered ortho-sulfonyl-substituted nitroarene would be a key area of investigation, potentially requiring the development of new, more active catalyst systems.

Furthermore, photochemical copper-catalyzed reductive arylation of nitroarenes with arylboronic acids has emerged as a mild method for C-N bond formation. acs.orgacs.org Exploring this transformation with this compound could offer an alternative, light-driven approach to synthesizing N-aryl-2-(isopropylsulfonyl)anilines, valuable precursors for a range of heterocyclic compounds.

Design and Synthesis of Advanced Functional Materials

The application of this compound derivatives is not necessarily limited to pharmaceuticals. Nitroaromatic compounds have a long history of use in the development of functional materials, including dyes, explosives, and nonlinear optical materials. acs.org The unique substitution pattern of this compound could be leveraged to create novel materials with tailored properties.

For example, derivatization of the aromatic ring could lead to new chromophores for use as dyes or sensors. The strong dipole moment created by the two electron-withdrawing groups could be exploited in the design of materials with interesting electronic or photophysical properties. Functionalization could also lead to the development of novel energetic materials or precursors for high-performance polymers.

Moreover, the synthesis of azobenzene-derivative-functionalized materials has been explored for applications in photo-switchable systems. researchgate.net By converting the nitro group of this compound to an amine and subsequently to an azo linkage, it may be possible to create novel sulfone-containing photochromic materials for applications in data storage or light-responsive surfaces.

Deepening Understanding of Biological Implications through Derivatization

The biological activity of nitro-containing compounds is diverse and well-documented, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govmdpi.com The mechanism of action often involves the reduction of the nitro group within cells to produce reactive nitrogen species. nih.gov Similarly, benzenesulfonamide (B165840) derivatives are a well-established class of pharmacophores with a wide range of biological activities. ontosight.ai

A systematic exploration of the biological activities of derivatives of this compound is a significant and unexplored avenue. This could involve a number of strategies:

Reduction and Functionalization: The reduction of the nitro group to an amine provides a key synthetic handle. This amine can be acylated, alkylated, or converted into a variety of other functional groups to generate a library of 2-(isopropylsulfonyl)aniline derivatives for biological screening.

Ring Functionalization: Introducing additional substituents onto the aromatic ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced or novel biological activities.

Hybrid Molecules: Coupling the 2-(isopropylsulfonyl)aniline core with other known pharmacophores could lead to the development of hybrid molecules with dual modes of action. For instance, creating benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids has been shown to yield compounds with antitubercular activity. acs.org

Q & A

Basic Question: What are the optimized synthetic routes for 1-(isopropylsulfonyl)-2-nitrobenzene, and how can reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves sulfonylation of a nitrobenzene precursor. A validated approach includes:

- Step 1: React 2-nitrobenzenesulfonyl chloride (CAS 16133-1A, mp 74–76°C) with isopropylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert atmosphere at −78°C .

- Step 2: Quench the reaction with saturated ammonium chloride, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc = 4:1).

- Key Optimization: Lower temperatures (−78°C) minimize side reactions like over-sulfonylation. Yields typically range from 70–85%, with purity confirmed by HPLC (retention time ~12.3 min using a C18 column and acetonitrile/water mobile phase) .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and what data should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS-ESI) should show [M+H]⁺ at m/z 244.0542 (calculated for C₉H₁₁NO₄S) .

- X-ray Crystallography: For absolute configuration, crystals grown in ethyl acetate/hexane mixtures confirm planarity of the sulfonyl-nitrobenzene moiety (C–S–O bond angle: 106.7°) .

Advanced Question: How do electronic effects of the nitro and sulfonyl groups influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

The nitro group (-NO₂) is a strong meta-directing, deactivating substituent, while the sulfonyl group (-SO₂) is an ortho/para-directing, weakly deactivating group. In this compound:

- Competing Effects: The nitro group dominates, directing incoming electrophiles (e.g., nitration, halogenation) to the meta position relative to itself. Computational studies (DFT, B3LYP/6-31G*) show a 12.3 kcal/mol energy preference for meta-substitution over para .

- Experimental Validation: Bromination with Br₂/FeBr₃ yields 1-(isopropylsulfonyl)-3-bromo-2-nitrobenzene as the major product (85% yield) .

Advanced Question: How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise in NMR chemical shifts or vibrational frequencies. A systematic approach includes:

Verify Computational Parameters: Ensure solvent (e.g., CDCl₃) and method (e.g., GIAO for NMR, B3LYP for IR) are correctly modeled.

Check Conformational Flexibility: Rotamers of the isopropyl group may cause peak splitting. Use variable-temperature NMR to identify dynamic effects .

Cross-Validate with X-ray Data: Compare bond lengths/angles (e.g., S–O bond: 1.43 Å experimentally vs. 1.41 Å computationally) to assess theory accuracy .

Advanced Question: What electrochemical reduction pathways are feasible for this compound, and how do electrode materials impact product distribution?

Methodological Answer:

Electrochemical reduction in dimethylformamide (DMF) with tetrabutylammonium tetrafluoroborate (TBABF₄) as electrolyte:

- At Carbon Cathodes: The nitro group reduces to an amine (-NH₂) at −1.2 V vs. Ag/AgCl, yielding 1-(isopropylsulfonyl)-2-aminobenzene (85% Faradaic efficiency). Competing sulfonyl reduction occurs at more negative potentials (−2.1 V) .

- At Platinum Electrodes: Hydrogenation dominates, producing undesired byproducts (e.g., sulfonic acids). Carbon electrodes are preferred for selective nitro reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。